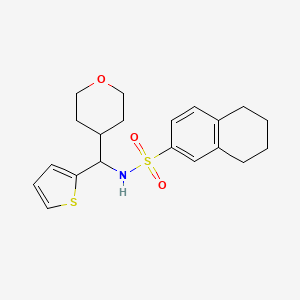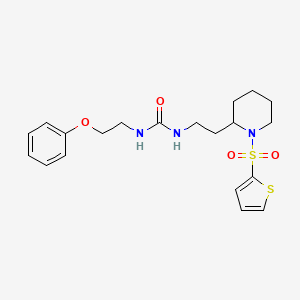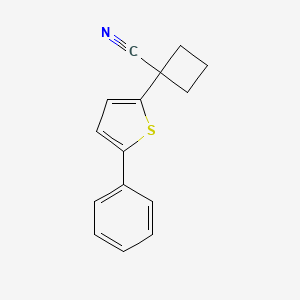
2-(4-Fluorophenyl)sulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)sulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is a novel compound with potential applications in scientific research. It is a member of the azetidine family of compounds, which have been shown to possess a range of biological activities. In
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)sulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of several neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of several physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenyl)sulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide are not fully understood. However, it has been shown to possess inhibitory activity against several enzymes involved in the regulation of neurotransmitters. This inhibition leads to an increase in the levels of several neurotransmitters, which are involved in the regulation of several physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-Fluorophenyl)sulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide in lab experiments include its inhibitory activity against several enzymes involved in the regulation of neurotransmitters. This inhibition leads to an increase in the levels of several neurotransmitters, which can be used to study the physiological effects of these neurotransmitters.
The limitations of using 2-(4-Fluorophenyl)sulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for the study of 2-(4-Fluorophenyl)sulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide. These include:
1. Further studies to fully understand its mechanism of action and physiological effects.
2. Studies to determine its potential applications in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
3. Studies to determine its potential applications in the treatment of other diseases, including cancer and infectious diseases.
4. Studies to determine its potential applications in the field of drug development, including the development of new drugs with improved efficacy and safety profiles.
5. Studies to determine its potential applications in the field of agriculture, including the development of new pesticides and herbicides.
Synthesis Methods
The synthesis of 2-(4-Fluorophenyl)sulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide involves the reaction of 1-(4-fluorophenylthio)propan-2-one with N-methylazetidine-3-amine in the presence of pyridine. The reaction proceeds smoothly to yield the desired product in good yield and high purity.
Scientific Research Applications
2-(4-Fluorophenyl)sulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has potential applications in scientific research, particularly in the field of drug development. It has been shown to possess inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of several neurotransmitters, and inhibitors of these enzymes have potential applications in the treatment of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-20(14-10-21(11-14)16-4-2-3-9-19-16)17(22)12-23-15-7-5-13(18)6-8-15/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSMWZAEFKXLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)acetamide](/img/structure/B2667717.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2667720.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B2667721.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2667723.png)

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2667727.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2667731.png)
![1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2667732.png)

![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)